An In-depth Technical Guide to 1-(Pyrrolidinocarbonylmethyl)piperazine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(Pyrrolidinocarbonylmethyl)piperazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 1-(Pyrrolidinocarbonylmethyl)piperazine, a versatile heterocyclic compound. With its unique structural amalgam of a piperazine ring and a pyrrolidine-1-carboxamide moiety, this molecule serves as a pivotal building block in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, synthesis, and analytical methodologies. It also explores its potential, though currently undocumented, pharmacological and toxicological profiles by drawing comparisons with structurally related piperazine derivatives. This guide is intended to be a foundational resource for researchers engaged in the synthesis of novel psychoactive agents, neuropharmacological research, and the development of advanced materials.
Introduction
1-(Pyrrolidinocarbonylmethyl)piperazine, also known by its synonyms such as 1-[2-(Piperazin-1-yl)acetyl]pyrrolidine, is a disubstituted piperazine that has garnered interest as a key intermediate in the synthesis of complex pharmaceutical compounds.[1] Its structure, featuring both a reactive secondary amine on the piperazine ring and a stable amide linkage, offers a versatile scaffold for further chemical modifications. This dual functionality makes it a valuable precursor in the development of new chemical entities targeting the central nervous system (CNS).[1] Furthermore, its identification as an impurity in the production of the vasodilator drug Cinepazide underscores the need for robust analytical methods for its detection and characterization.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(Pyrrolidinocarbonylmethyl)piperazine is essential for its application in synthesis and for predicting its behavior in biological systems.
General Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine | [3] |
| Synonyms | 1-(Pyrrolidinocarbonylmethyl)piperazine, 1-[2-(Piperazin-1-yl)acetyl]pyrrolidine, Cinepazide Impurity B/E | [2][3][4] |
| CAS Number | 39890-45-4 | [4] |
| Molecular Formula | C₁₀H₁₉N₃O | [4] |
| Molecular Weight | 197.28 g/mol | [4] |
| Appearance | Off-white to pale yellow crystalline solid | [4] |
| Melting Point | 80-86 °C | [4] |
Solubility and Basicity
The basicity of the molecule is a key property, primarily attributed to the two nitrogen atoms of the piperazine ring. The pKa of the secondary amine is of particular interest for its role in salt formation and biological interactions.
| Property | Value | Notes | Source(s) |
| pKa (Predicted) | 9.02 ± 0.10 | This value is predicted for the most basic nitrogen (the secondary amine of the piperazine ring). | [2] |
The predicted pKa suggests that at physiological pH (7.4), a significant portion of the molecule will exist in its protonated, cationic form. This has implications for its absorption, distribution, and interaction with biological targets.
Synthesis and Chemical Reactivity
The synthesis of 1-(Pyrrolidinocarbonylmethyl)piperazine is crucial for its availability as a research chemical and building block. The primary synthetic route involves the formation of an amide bond followed by a nucleophilic substitution.
General Synthetic Pathway
A common method for the synthesis of 1-(Pyrrolidinocarbonylmethyl)piperazine involves a two-step process. The first step is the preparation of an intermediate, 1-chloroacetyl pyrrolidine, which is then reacted with a protected piperazine, followed by deprotection.
Caption: General synthetic scheme for 1-(Pyrrolidinocarbonylmethyl)piperazine.
Detailed Synthetic Protocol
The following protocol is based on a method described in the patent literature, providing a more detailed procedure for laboratory synthesis.
Step 1: Synthesis of 1-(4-Formylpiperazin-1-yl)acetylpyrrolidine
-
Reactants: 1-Chloroacetyl pyrrolidine and 1-formylpiperazine are the primary reactants.
-
Solvent: An appropriate organic solvent is used.
-
Reaction Conditions: The reaction is typically carried out at temperatures ranging from 0°C to the reflux temperature of the solvent.
-
Stoichiometry: The molar ratio of 1-chloroacetyl pyrrolidine to 1-formylpiperazine can be varied, with ratios between 1:1 and 1:3 being common.
Step 2: Hydrolysis to 1-(Pyrrolidinocarbonylmethyl)piperazine
-
Reactant: The crude 1-(4-formylpiperazin-1-yl)acetylpyrrolidine from the previous step.
-
Reagent: An alkaline solution, such as sodium hydroxide or potassium hydroxide in an alcoholic solvent (e.g., methanol).
-
Reaction Conditions: The hydrolysis is typically performed by heating the reaction mixture.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure, and the final product is isolated by filtration.
Note: This protocol is a general guideline, and optimization of reaction conditions, purification methods (such as recrystallization or chromatography), and yields would be necessary for specific laboratory applications.
Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of 1-(Pyrrolidinocarbonylmethyl)piperazine.
Spectroscopic Analysis
While a comprehensive set of publicly available spectra for this specific compound is limited, a Certificate of Analysis for a commercial sample confirms its structure based on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[6] For structurally similar piperazine amides, detailed NMR and mass spectrometry data are available and can be used as a reference for spectral interpretation.[7]
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the protons on the pyrrolidine ring, the piperazine ring, and the methylene bridge connecting the two heterocyclic systems. The chemical shifts and coupling patterns would be characteristic of the specific proton environments.
-
¹³C NMR: Resonances for the carbonyl carbon of the amide, the carbons of the two heterocyclic rings, and the methylene bridge.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight (197.28 g/mol ) would be expected. Fragmentation patterns would likely involve cleavage of the piperazine and pyrrolidine rings.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl (C=O) stretching vibration would be a key feature, typically in the region of 1630-1680 cm⁻¹.
Chromatographic Methods
Chromatographic techniques are vital for assessing the purity of 1-(Pyrrolidinocarbonylmethyl)piperazine and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a suitable method for the analysis of non-volatile compounds like 1-(Pyrrolidinocarbonylmethyl)piperazine.
-
Detection: As the piperazine moiety lacks a strong chromophore, UV detection can be challenging at low concentrations. Derivatization with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), can significantly enhance detection sensitivity.[8]
-
Methodology: A reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is typically employed.
Caption: Workflow for HPLC analysis of 1-(Pyrrolidinocarbonylmethyl)piperazine.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.
-
Applicability: For piperazine derivatives, GC-MS can provide detailed structural information through mass spectral fragmentation patterns.[8] Derivatization may be necessary to improve the volatility of the analyte.
Pharmacological and Toxicological Profile (Inferred)
Currently, there is a lack of specific pharmacological and toxicological data for 1-(Pyrrolidinocarbonylmethyl)piperazine in the public domain. However, by examining the properties of the parent piperazine scaffold and structurally related compounds, a potential profile can be inferred.
Potential Pharmacological Activity
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide range of drugs with diverse biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[9] Many of these compounds exert their effects by interacting with monoamine neurotransmitter systems, such as dopamine and serotonin receptors.[9]
Given that 1-(Pyrrolidinocarbonylmethyl)piperazine is used as an intermediate in the synthesis of psychoactive drugs, it is plausible that this molecule itself could possess some affinity for CNS targets.[1] However, without experimental data from receptor binding assays or functional studies, its specific mechanism of action remains speculative.
Inferred Metabolic Pathways
The metabolism of N-substituted piperazines has been studied for various drug molecules. Common metabolic pathways include:
-
N-dealkylation: Cleavage of the substituent from one of the piperazine nitrogens.
-
Oxidation: Hydroxylation of the piperazine ring or the substituents.[10]
-
Ring Opening: Less common, but can occur.
The pyrrolidinone moiety is generally more metabolically stable. It is anticipated that the piperazine ring would be the primary site of metabolism for 1-(Pyrrolidinocarbonylmethyl)piperazine.
Caption: Potential metabolic pathways for 1-(Pyrrolidinocarbonylmethyl)piperazine.
Potential Toxicological Concerns
The toxicological profile of 1-(Pyrrolidinocarbonylmethyl)piperazine has not been explicitly studied. The parent compound, piperazine, is considered to have low acute toxicity but can cause skin and respiratory sensitization.[11] A significant concern with some piperazine derivatives is their potential for bioactivation to form reactive iminium intermediates, which can lead to idiosyncratic adverse drug reactions.[12] The susceptibility of 1-(Pyrrolidinocarbonylmethyl)piperazine to such bioactivation would need to be experimentally determined.
Applications in Research and Development
The primary utility of 1-(Pyrrolidinocarbonylmethyl)piperazine lies in its role as a versatile intermediate for the synthesis of more complex molecules.
-
Pharmaceutical Development: It serves as a key building block for creating libraries of novel compounds to be screened for various pharmacological activities, particularly those targeting the central nervous system.[1]
-
Neuroscience Research: As a precursor to potential neuroactive compounds, it is valuable in studies exploring neurotransmitter interactions and the mechanisms of neurological disorders.[1]
-
Materials Science: The unique properties of this molecule may also find applications in the development of novel polymers and other advanced materials.[4]
-
Analytical Chemistry: It can be used as a reference standard for the identification and quantification of related impurities in pharmaceutical manufacturing, such as in the case of Cinepazide.[4]
Conclusion
1-(Pyrrolidinocarbonylmethyl)piperazine is a heterocyclic compound with significant potential as a synthetic intermediate in drug discovery and materials science. This technical guide has summarized its known physicochemical properties, provided an overview of its synthesis and analytical characterization, and offered an inferred perspective on its potential biological activities based on the well-established pharmacology of the piperazine scaffold. While there are notable gaps in the experimental data for this specific molecule, particularly in the areas of pharmacology, pharmacokinetics, and toxicology, this guide provides a solid foundation for researchers and scientists working with this compound. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential in various scientific disciplines.
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